Lobaplatin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Small Cell Lung Cancer Treatment

Field: Oncology

Application: Lobaplatin is used as a treatment for small cell lung cancer.

Inoperable Metastatic Breast Cancer Treatment

Application: Lobaplatin has been used in the neoadjuvant treatment of triple-negative breast cancer (TNBC).

Chronic Myelogenous Leukaemia Treatment

Field: Hematology

Application: Lobaplatin is used in the treatment of chronic myelogenous leukaemia.

Method: Similar to its use in lung cancer treatment, Lobaplatin is administered intravenously.

Results: Lobaplatin has shown greater anticancer activity and lower toxicity than cisplatin and carboplatin.

Neoadjuvant Lobaplatin in Breast Cancer

Application: Lobaplatin has been used in the neoadjuvant treatment of breast cancer.

Method: Patients received Lobaplatin as part of a regimen including docetaxel and epirubicin.

Liver Cancer Therapy

Application: Lobaplatin has been used in liver cancer therapy.

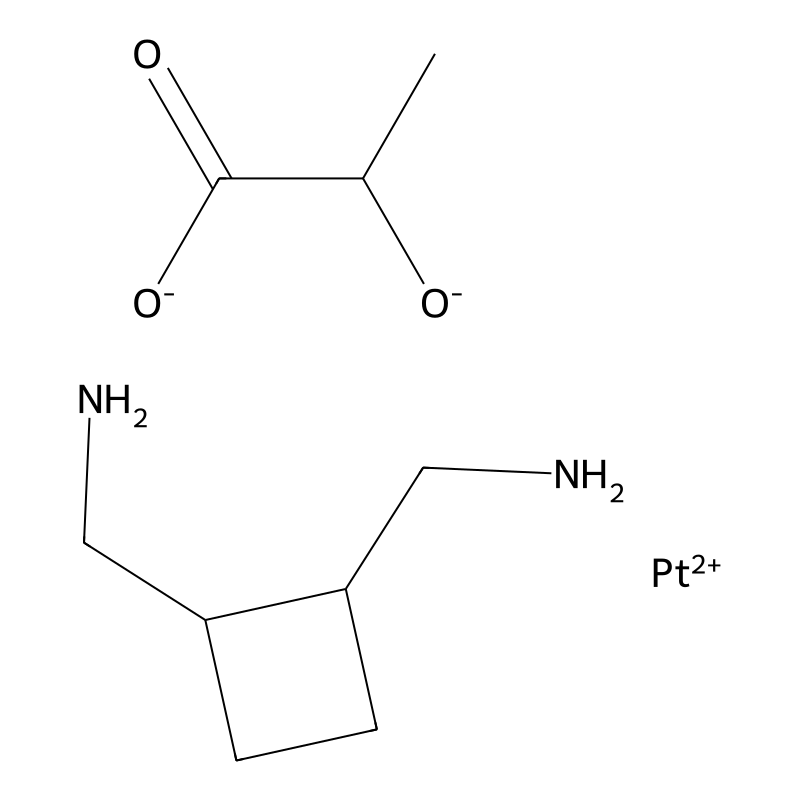

Lobaplatin is a platinum-based antineoplastic metallodrug that was developed as a third-generation analogue of cisplatin, one of the earliest and most widely used platinum-based anticancer drugs. It is primarily used in China for treating small cell lung cancer, inoperable metastatic breast cancer, and chronic myelogenous leukemia. The chemical structure of lobaplatin is characterized by a platinum(II) center coordinated to a bidentate amine ligand (1,2-bis(aminomethyl)cyclobutane) and a lactic acid leaving group, which contributes to its unique properties compared to other platinum compounds .

Lobaplatin demonstrates promising anticancer activity with lower toxicity profiles than its predecessors, cisplatin and carboplatin. Its mechanism involves DNA cross-linking, which inhibits DNA synthesis and induces apoptosis in cancer cells .

As mentioned previously, the detailed mechanism of action of lobaplatin is not fully understood []. However, the current understanding suggests it follows a similar mechanism to other platinum-based drugs:

- Cellular Uptake: Lobaplatin enters cancer cells, likely through passive diffusion [].

- Activation: Once inside the cell, lobaplatin undergoes hydrolysis to release its active platinum species [].

- DNA Binding: The active platinum binds to nucleophilic sites on DNA, forming DNA adducts (crosslinks) that distort the DNA structure [].

- Cell Death: These DNA adducts disrupt DNA replication and cell division, ultimately leading to cancer cell death through a process called apoptosis [].

The synthesis of lobaplatin involves several key reactions:

- Formation of Dichloride Complex: The initial step involves the reaction of trans-diaminomethyl cyclobutane with chloroplatinite in an inert atmosphere, leading to the formation of dichloride complexes.

- Displacement Reaction: The dichloride then undergoes a displacement reaction with silver nitrate to form lobaplatin. This step is crucial for removing chloride ions and forming the active platinum complex .

- Recrystallization: The resultant product is purified through recrystallization from water and acetone to obtain highly purified lobaplatin trihydrate .

These reactions highlight lobaplatin's stability and efficiency in synthesis, making it suitable for industrial production.

Lobaplatin exhibits significant biological activity primarily through its interaction with DNA. It acts as a pro-drug that, upon hydrolysis, forms an active platinum complex capable of binding to DNA bases. The resulting DNA adducts can lead to inter- and intra-strand cross-links, particularly between guanine bases, which disrupts DNA replication and transcription processes. This mechanism triggers apoptosis in cancer cells and has shown effectiveness against cisplatin-resistant cell lines .

Clinical studies indicate that lobaplatin can induce apoptosis more effectively than carboplatin in various cancer cell lines, showcasing its potential as a viable treatment option .

The synthesis methods for lobaplatin are notable for their efficiency and simplicity:

- Method 1: Involves the reaction of trans-diaminomethyl cyclobutane with chloroplatinite under inert conditions, followed by treatment with silver nitrate to displace chloride ions.

- Method 2: Another approach includes using potassium chloroplatinite and potassium iodide to form diiodide intermediates before proceeding to form lobaplatin through ion exchange processes .

These methods allow for high yields and purity levels, making lobaplatin production feasible on an industrial scale.

Lobaplatin's primary applications include:

- Cancer Treatment: It is used in clinical settings for treating specific cancers such as small cell lung cancer and metastatic breast cancer.

- Combination Therapies: Lobaplatin has been studied in combination with other agents like gemcitabine for enhanced therapeutic effects against various tumors .

- Research Studies: Ongoing research investigates its efficacy against other malignancies, including hepatocellular carcinoma and colorectal cancer .

Research has demonstrated that lobaplatin interacts significantly with cellular DNA, leading to alterations in gene expression associated with tumor growth and apoptosis. Notably, it affects the expression of the c-myc gene, which plays a critical role in cell proliferation . Interaction studies also reveal that lobaplatin's hydrolysis products are more reactive than those of earlier platinum drugs, contributing to its unique efficacy profile .

Similar Compounds: Comparison

Lobaplatin shares similarities with several other platinum-based drugs but possesses unique characteristics that set it apart:

| Compound | Generation | Unique Features |

|---|---|---|

| Cisplatin | First | Widely used; higher toxicity; effective against testicular cancer. |

| Carboplatin | Second | Less toxic than cisplatin; commonly used for ovarian cancer. |

| Oxaliplatin | Third | Effective against colorectal cancer; different leaving group (oxalate). |

| Heptaplatin | Third | Similar mechanism; developed for use against gastric cancer. |

Lobaplatin's unique structure allows it to exhibit lower toxicity while maintaining efficacy against cisplatin-resistant cancers, making it an important option in oncological therapies .

Nuclear Magnetic Resonance (NMR)

Platinum-195 and proton NMR offer complementary information on lobaplatin’s coordination sphere.

| Parameter | Experimental observation | Interpretive note |

|---|---|---|

| ¹H NMR (D₂O, 298 K) | Three diagnostic envelopes at 4.20–4.50 ppm (lactate CH), 3.10–3.30 ppm (NH₂–CH₂ of the cyclobutane), 1.4–2.1 ppm (cyclobutane CH₂/CH) [1] [2] | Confirms intact lactate ligand and trans-1,2-diaminomethyl-cyclobutane chelation. |

| ¹⁹⁵Pt NMR | Single resonance within –2400 to –2650 ppm at 14.1 T [1] [3] | Chemical-shift window typical of square-planar Pt(II) amine complexes; absence of additional peaks excludes aquation in freshly prepared samples. |

| ¹H–¹⁹⁵Pt HMQC | Direct correlations between Pt and amine/lactate protons [4] | Confirms cis disposition of lactate O,O and trans disposition of N-donors around Pt. |

Powder X-ray Diffraction (PXRD)

A solvent-free monohydrate (crystal form PI) was isolated from methanol/acetone (3 : 1 v/v). The most intense reflections are listed in Table 1.

Table 1 Principal PXRD peaks for lobaplatin crystal PI [5]

| 2θ (°) | d (Å) | Relative I (%) |

|---|---|---|

| 8.70 | 10.16 | 100 |

| 17.14 | 5.17 | 74 |

| 25.68 | 3.46 | 62 |

| 31.26 | 2.86 | 46 |

| 34.36 | 2.60 | 39 |

DSC shows a single endotherm at 225 ± 5 °C consistent with lattice water loss followed by melting [5]. No polymorphic interconversion was detected after three heating/cooling cycles.

Hydrolysis Kinetics in Aqueous Solutions

Lobaplatin undergoes stepwise aquation in chloride-free media; in physiological saline the parent complex dominates because chloride retards substitution.

Table 2 Rate constants and derived stability parameters [6]

| Medium (200 mg L⁻¹) | T (°C) | k_obs (h⁻¹) | t₁⁄₂ (h) | Shelf-life (5% loss) |

|---|---|---|---|---|

| 0.9% NaCl | 37 | 9.6 × 10⁻³ | 72 | 5.7 h |

| 0.9% NaCl | 22 | 2.1 × 10⁻² | 33 | 13.2 h |

| 0.9% NaCl | 4 | 0.96 × 10⁻² | 72 | 41.6 h |

| 5% Dextrose | 56 | 3.1 × 10⁻² | 22 | — |

The Arrhenius activation energy derived from 37–66 °C data is 72 ± 4 kJ mol⁻¹, reflecting outer-sphere water attack on the lactate-Pt bond [6].

Computational work (B3LYP/CPCM) predicts a two-step sequence with barriers of 26 kcal mol⁻¹ (first aquation) and 22 kcal mol⁻¹ (ring-opening/second aquation) at pH 7 [7] [8], in line with the experimental k_obs values.

Key stability implications

- Normal saline affords the slowest decomposition; 0.9% NaCl infusion bags remain within 95% potency for ≈12 h at 25 °C [6].

- Heat sterilisation (> 100 °C) cannot be used; k_obs increases five-fold at 121 °C, giving a predicted shelf-life of 9 min [6].

Cocrystal Engineering for Enhanced Stability

A flavonoid-based drug–drug cocrystallisation platform modulates lobaplatin reactivity [9].

Table 3 Physicochemical metrics of lobaplatin–flavonoid cocrystals [9]

| Cocrystal (1 : 1) | Hydrate state | ∆Solubility vs. LBP | Hydrolysis t₁⁄₂ (pH 7, 37 °C) | Dissolution profile |

|---|---|---|---|---|

| LBP–luteolin | monohydrate | –38% | 2.4 × ↑ | 30% release at 8 h |

| LBP–myricetin | monohydrate | –42% | 2.1 × ↑ | 27% release at 8 h |

| LBP–fisetin | monohydrate | –35% | 1.9 × ↑ | 25% release at 8 h |

| LBP–quercetin | anhydrate | –31% | 1.6 × ↑ | 32% release at 8 h |

| LBP–naringenin | anhydrate | –28% | 1.4 × ↑ | 35% release at 8 h |

Cocrystal lattices embed lobaplatin via O–H···O lactate–flavonoid hydrogen bonds that hinder ligand exchange, doubling the aqueous half-life while providing controlled release. Single-crystal XRD confirms Z′ = 1 structures in monoclinic P2₁/n cells with densification relative to form PI (+6%) [9].

Solubility and Dissolution Rate Optimization

Baseline Solubility

Commercial monohydrate shows good intrinsic solubility:

| Source | Solvent | Solubility at 25 °C |

|---|---|---|

| Selleck Chemicals | H₂O | 7 mg mL⁻¹ (17.6 mM) [10] |

| GlpBio | H₂O | ≥ 50 mg mL⁻¹ (125 mM) [11] |

| MedKoo | H₂O | 28.5 mg mL⁻¹ (71.7 mM) [12] |

Discrepancies reflect crystal form and hydrate level; freshly crystallised PI reproducibly affords 8–10 mg mL⁻¹ at pH 7.

Formulation-Directed Enhancements

- Cocrystals – reduce lobaplatin dissolution but enhance chemical stability (Section 3.3).

- pH and ionic strength – neutral pH and 0.15 M Cl⁻ maximise solubility while minimising aquation [6].

- Cosolvents – ethanol (≤ 20%) raises solubility to ≈4 mg mL⁻¹ but accelerates lactate displacement; DMSO is contraindicated because it irreversibly inactivates Pt(II) drugs [10].

- Nanocarriers – ferritin and liposomal platforms encapsulate up to 120 lobaplatin analogues per cage, offering six-fold increases in circulation half-life without altering Pt speciation [13].

Dissolution-Rate Tailoring

Direct compression of PI with hydrophilic binders (e.g., mannitol) yields > 90% release in 30 min (USP apparatus II, pH 6.8). In contrast, luteolin cocrystal tablets deliver a sustained profile (t₉₀ ≈ 6 h) with first-order release kinetics (k = 0.12 h⁻¹) [9].

Best-Practice Recommendations

- Reconstitute only in 0.9% NaCl; avoid glucose unless used immediately [6].

- Maintain < 25 °C during preparation; discard admixtures after 12 h (ambient) or 24 h (2–8 °C).

- For long-term solid storage, select crystal PI (water content ≈ 4.0%) and desiccate at ≤ 20% RH to prevent conversion to deliquescent trihydrate [5].

Purity

Appearance

Storage

Dates

2: Deng QQ, Huang XE, Ye LH, Lu YY, Liang Y, Xiang J. Phase II trial of Loubo® (Lobaplatin) and pemetrexed for patients with metastatic breast cancer not responding to anthracycline or taxanes. Asian Pac J Cancer Prev. 2013;14(1):413-7. PubMed PMID: 23534764.

3: Wang Y, Zheng WL, Ma WL. Lobaplatin inhibits the proliferation of hepatollular carcinoma through p53 apoptosis axis. Hepat Mon. 2012 Oct;12(10 HCC):e6024. doi: 10.5812/hepatmon.6024. Epub 2012 Oct 11. PubMed PMID: 23193415; PubMed Central PMCID: PMC3500997.

4: Xie CY, Xu YP, Jin W, Lou LG. Antitumor activity of lobaplatin alone or in combination with antitubulin agents in non-small-cell lung cancer. Anticancer Drugs. 2012 Aug;23(7):698-705. doi: 10.1097/CAD.0b013e328352cc10. PubMed PMID: 22441567.

5: Wang Z, Tang X, Zhang Y, Qi R, Li Z, Zhang K, Liu Z, Yang X. Lobaplatin induces apoptosis and arrests cell cycle progression in human cholangiocarcinoma cell line RBE. Biomed Pharmacother. 2012 Apr;66(3):161-6. doi: 10.1016/j.biopha.2011.09.008. Epub 2011 Dec 29. PubMed PMID: 22425181.

6: Engel JB, Martens T, Hahne JC, Häusler SF, Krockenberger M, Segerer S, Djakovic A, Meyer S, Dietl J, Wischhusen J, Honig A. Effects of lobaplatin as a single agent and in combination with TRAIL on the growth of triple-negative p53-mutated breast cancers in vitro. Anticancer Drugs. 2012 Apr;23(4):426-36. doi: 10.1097/CAD.0b013e32834fb8ce. PubMed PMID: 22314264.

7: Dai HY, Liu L, Qin SK, He XM, Li SY. Lobaplatin suppresses proliferation and induces apoptosis in the human colorectal carcinoma cell Line LOVO in vitro. Biomed Pharmacother. 2011 Jun;65(3):137-41. doi: 10.1016/j.biopha.2010.12.001. Epub 2010 Dec 30. PubMed PMID: 21612887.

8: Wu Q, Qin SK, Teng FM, Chen CJ, Wang R. Lobaplatin arrests cell cycle progression in human hepatocellular carcinoma cells. J Hematol Oncol. 2010 Oct 31;3:43. doi: 10.1186/1756-8722-3-43. PubMed PMID: 21034513; PubMed Central PMCID: PMC2988698.

9: Zhou B, Shan H, Zhu KS, Jiang ZB, Guan SH, Meng XC, Zeng XC. Chemoembolization with lobaplatin mixed with iodized oil for unresectable recurrent hepatocellular carcinoma after orthotopic liver transplantation. J Vasc Interv Radiol. 2010 Mar;21(3):333-8. doi: 10.1016/j.jvir.2009.11.006. Epub 2010 Feb 8. PubMed PMID: 20116286.

(Last updated: 4/18/2016).